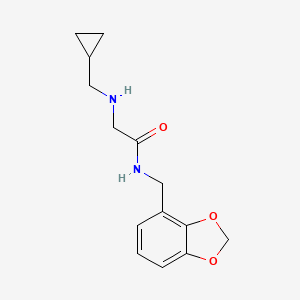![molecular formula C14H22N2O4 B7587347 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide, also known as TMA-2, is a psychedelic drug that belongs to the phenylethylamine family. TMA-2 is a derivative of amphetamine and has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide acts on the central nervous system by binding to serotonin receptors. It has been shown to have a higher affinity for the 5-HT2A receptor subtype, which is involved in regulating mood and perception. 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide also has some affinity for other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A. The exact mechanism of action of 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide is not fully understood, but it is thought to involve the activation of intracellular signaling pathways that lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been shown to have a variety of biochemical and physiological effects. It can cause changes in perception, mood, and thought processes. 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. Additionally, 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied in scientific research. 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide also has a long half-life, which allows for extended experiments. However, 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has some limitations for lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has psychoactive effects, which may make it difficult to control for confounding variables in experiments.
Direcciones Futuras
For the study of 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide include further elucidating its mechanism of action, studying its potential therapeutic applications, and developing new derivatives with improved therapeutic potential.
Métodos De Síntesis
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide can be synthesized through multiple methods, including the reaction of 2,4,5-trimethoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride. Another method involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The final product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to other phenylethylamine derivatives, such as mescaline and LSD. 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has also been used to study its effects on serotonin receptors, which are involved in regulating mood, appetite, and sleep. Additionally, 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been used to study its potential therapeutic applications, such as its ability to reduce symptoms of depression and anxiety.
Propiedades
IUPAC Name |
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,15)13(17)16-8-9-6-11(19-4)12(20-5)7-10(9)18-3/h6-7H,8,15H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOHGIRHJLRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=C(C=C1OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)


![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)


![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)